molecular formula C23H24N2OS2 B2401291 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034294-64-7

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2401291
CAS No.: 2034294-64-7
M. Wt: 408.58
InChI Key: RDRDHGPAUNUQAD-UHFFFAOYSA-N
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Description

The compound "(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone" is an intriguing chemical entity known for its unique molecular structure and potential applications in various scientific fields. This compound, containing a combination of thienopyridine and thiophenyl groups, is of interest in medicinal chemistry, materials science, and synthetic organic chemistry due to its diverse functional groups and reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine ring system. One common approach involves the cyclization of suitable precursor molecules under acidic or basic conditions.

  • Thieno[3,2-c]pyridine Synthesis: : Precursors such as 2-aminothiophene and appropriate carbonyl compounds are cyclized using reagents like phosphorus oxychloride or acetic anhydride.

  • Attachment of Piperidine: : The intermediate thieno[3,2-c]pyridine is then subjected to nucleophilic substitution reactions with piperidine derivatives in the presence of a suitable base like sodium hydride or potassium carbonate.

  • Ketone Formation: : The final step involves the formation of the methanone group through Friedel-Crafts acylation or other suitable carbonylation reactions.

Industrial Production Methods

Industrial-scale production might employ continuous flow chemistry techniques to enhance yield and purity while reducing reaction times and costs. Optimized reaction conditions, such as temperature control, solvent selection, and reagent concentrations, are crucial for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyridine or thiophenyl moieties, using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions, such as catalytic hydrogenation, can modify the piperidine ring or other reducible sites within the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)

  • Reduction: : Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide), strong bases (e.g., NaH or K2CO3)

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones

  • Reduction Products: : Reduced heterocycles, amines

  • Substitution Products: : Various functionalized aromatic derivatives

Scientific Research Applications

This compound has diverse applications across several scientific disciplines:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its reactive sites make it valuable in organic synthesis and catalyst development.

  • Biology: : Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. It may exhibit antimicrobial, antifungal, or anticancer properties.

  • Medicine: : Could serve as a lead compound in drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.

Mechanism of Action

The compound's mechanism of action is highly dependent on its interaction with specific molecular targets. These targets may include:

  • Enzymes: : Inhibition or modulation of enzyme activity, potentially affecting biochemical pathways.

  • Receptors: : Binding to receptor sites, leading to agonistic or antagonistic effects.

The precise pathways and molecular interactions are subject to ongoing research, with studies focusing on its binding affinity, specificity, and resultant biological activity.

Comparison with Similar Compounds

Comparing (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone with other compounds reveals its unique properties and potential advantages:

  • Structural Similarity: : Compounds such as thienopyridine derivatives and thiophenyl-containing molecules share similarities but lack the combined functionality of both groups within a single molecule.

  • Unique Properties: : The integration of thienopyridine and thiophenyl groups provides unique electronic properties and reactive sites that are not present in simpler analogs.

List of Similar Compounds

  • Thienopyridine Derivatives: : Clopidogrel, Ticlopidine

  • Thiophenyl-Containing Compounds: : Thiophene, 2-thiophenecarboxaldehyde

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS2/c26-23(18-5-3-17(4-6-18)21-2-1-14-27-21)24-11-7-20(8-12-24)25-13-9-22-19(16-25)10-15-28-22/h1-6,10,14-15,20H,7-9,11-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRDHGPAUNUQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=C(C=C4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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